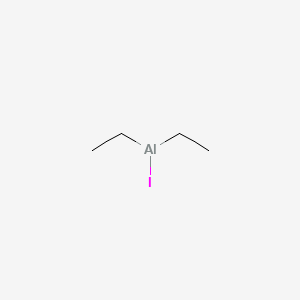

Aluminum, diethyliodo-

Beschreibung

The exact mass of the compound Aluminum, diethyliodo- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Aluminum, diethyliodo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aluminum, diethyliodo- including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

diethyl(iodo)alumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H5.Al.HI/c2*1-2;;/h2*1H2,2H3;;1H/q;;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPQUYYAZSOKTQD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Al](CC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10AlI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062119 | |

| Record name | Aluminum, diethyliodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2040-00-8 | |

| Record name | Diethyliodoaluminum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2040-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aluminum, diethyliodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002040008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum, diethyliodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum, diethyliodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylaluminium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.394 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Diethyliodoaluminum

Abstract: Diethyliodoaluminum (Et₂AlI), also known as diethylaluminum iodide, is a versatile and reactive organoaluminum compound that serves as a potent Lewis acid and reagent in organic synthesis. While less common than its chloride and hydride counterparts, its unique properties, stemming from the interplay between the electron-deficient aluminum center and the bulky, polarizable iodide ligand, enable specific applications in catalysis and carbon-carbon bond formation. This guide provides a comprehensive overview of the synthesis, structure, handling, and chemical reactivity of diethyliodoaluminum, tailored for researchers, chemists, and professionals in drug development. It emphasizes mechanistic rationale and provides actionable protocols and safety considerations critical for laboratory applications.

Introduction to Diethyliodoaluminum (Et₂AlI)

Organoaluminum reagents are mainstays of modern organic chemistry, valued for their ability to act as Lewis acids, alkylating agents, and polymerization co-catalysts.[1] Within this class, diethyliodoaluminum (C₄H₁₀AlI) occupies a specialized niche.[2][3] Its reactivity is primarily dictated by the highly polarized aluminum-carbon and aluminum-iodine bonds, which create a strongly electrophilic aluminum center. This Lewis acidity allows it to coordinate with and activate a wide range of functional groups, particularly carbonyls and other heteroatom-containing moieties.[4]

Compared to the more common diethylaluminum chloride (Et₂AlCl), the iodide analogue features a larger, more polarizable halogen. This distinction can influence its solubility, steric profile, and Lewis acidity, offering unique advantages in specific synthetic contexts, such as in the promotion of Baylis-Hillman reactions and the synthesis of tellurocarbonyl compounds.[4][5] This guide will explore these properties in detail, providing both theoretical grounding and practical insights.

Synthesis, Structure, and Safe Handling

Plausible Synthetic Route

The reaction likely proceeds as follows: Al₂(C₂H₅)₆ + I₂ → 2 (C₂H₅)₂AlI

Causality and Experimental Considerations:

-

Stoichiometry: Precise control over the stoichiometry is crucial. An excess of iodine could lead to the formation of ethylaluminum diiodide (EtAlI₂) or aluminum triiodide (AlI₃), while excess triethylaluminum would remain as a contaminant.

-

Inert Atmosphere: Triethylaluminum is pyrophoric and all organoaluminum compounds react violently with water and oxygen.[6] The entire synthesis, purification, and handling process must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

-

Solvent: The reaction is typically performed in a dry, aprotic solvent, such as hexane or toluene, to control the reaction rate and facilitate heat dissipation.

-

Temperature Control: The reaction is expected to be exothermic. It should be initiated at a low temperature (e.g., 0 °C) with slow, portion-wise addition of iodine to the triethylaluminum solution to maintain control.

// Global attributes graph [bgcolor="transparent"]; }

Caption: The dimeric structure of Et₂AlI with bridging iodide ligands.

Safe Handling and Storage

Trustworthiness through Self-Validating Protocols: Safe and effective use of Et₂AlI mandates strict adherence to protocols for handling air- and moisture-sensitive reagents.

Protocol: Handling Diethyliodoaluminum Solutions

-

Inert Environment: All transfers must be performed in a certified fume hood, inside a glovebox, or using a Schlenk line flushed with high-purity argon or nitrogen.

-

Personal Protective Equipment (PPE): Wear flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves.

-

Syringe/Cannula Transfer: Use oven-dried, nitrogen-flushed gas-tight syringes or a double-tipped needle (cannula) for liquid transfers between septum-sealed containers. Never pour the reagent in the open air.

-

Quenching and Disposal: Small excess amounts of the reagent should be quenched slowly by adding to a large volume of a non-protic, high-boiling solvent (e.g., toluene), followed by the very slow, dropwise addition of a long-chain alcohol like isopropanol at 0 °C. The resulting solution can then be cautiously treated with water and neutralized for disposal.

-

Storage: Store in a tightly sealed, septum-capped bottle (e.g., Sure/Seal™) in a cool, dry place, away from ignition sources, acids, and oxidizing agents. The storage area should be designated for pyrophoric reagents.

Physicochemical and Spectroscopic Properties

Quantitative data for diethyliodoaluminum is sparse in the literature. The following tables summarize known identifiers and expected spectroscopic characteristics.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 2040-00-8 | [3] |

| Molecular Formula | C₄H₁₀AlI | [2] |

| Molecular Weight | 212.01 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | - |

| Reactivity | Pyrophoric; reacts violently with water | [6] |

Spectroscopic Characterization

Directly published NMR spectra for diethyliodoaluminum are not available in the searched literature. However, based on data for analogous organoaluminum compounds, the following characteristics can be predicted.

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity / Linewidth | Rationale and Notes |

| ¹H NMR | δ 0.0 - 0.5 (CH₂) δ 1.0 - 1.5 (CH₃) | Quartet (CH₂) Triplet (CH₃) | The ethyl groups bonded to aluminum typically show upfield shifts. Coupling should be a standard ethyl pattern. |

| ¹³C NMR | δ 1 - 10 (CH₂) δ 8 - 15 (CH₃) | Broad signals | Signals are expected to be broad due to the quadrupolar nature of the adjacent ²⁷Al nucleus. |

| ²⁷Al NMR | δ 150 - 200 | Very broad signal | Aluminum in a pseudo-tetrahedral environment with mixed C/I ligands would be highly asymmetric, leading to a very broad signal due to a large quadrupolar coupling constant. |

Expertise in Interpretation: The absence of sharp, well-defined peaks in the ¹³C and ²⁷Al NMR spectra is not an indication of impurity but rather a fundamental physical property of quadrupolar nuclei like ²⁷Al in an asymmetric environment. This broadness confirms the presence of the aluminum center and its bonding environment.

Chemical Reactivity and Mechanistic Insights

The primary role of diethyliodoaluminum in synthesis is that of a Lewis acid. It activates electrophiles, most commonly carbonyl compounds, rendering them more susceptible to nucleophilic attack.

Lewis Acid Catalysis in Cycloaddition Reactions

A classic application for organoaluminum Lewis acids is the catalysis of the Diels-Alder reaction. [7]The reaction involves a conjugated diene and an alkene (the dienophile) to form a cyclohexene ring. [8][9][10] Mechanism of Action:

-

Activation: The electron-deficient aluminum atom of Et₂AlI coordinates to the lone pair of the carbonyl oxygen on the dienophile (e.g., methyl acrylate).

-

Electronic Effect: This coordination withdraws electron density from the dienophile's π-system. Traditionally, this was thought to lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), bringing it closer in energy to the Highest Occupied Molecular Orbital (HOMO) of the diene, thus accelerating the reaction. [8]3. Modern Interpretation: More recent quantum chemical studies suggest that the primary role of the Lewis acid is to reduce the steric Pauli repulsion between the electron clouds of the diene and dienophile, which is the main component of the activation barrier. [11]4. Stereoselectivity: The bulky Et₂AlI-dienophile complex often enhances the diastereoselectivity of the reaction, favoring the endo product due to stabilizing secondary orbital interactions and steric hindrance that disfavors the exo transition state.

Diagram 3: Mechanism of Et₂AlI-Catalyzed Diels-Alder Reaction

Caption: Catalytic cycle for a Diels-Alder reaction promoted by Et₂AlI.

Experimental Protocols

Protocol: Representative Et₂AlI-Promoted Baylis-Hillman Reaction

Diethyliodoaluminum has been shown to be an effective promoter for the Baylis-Hillman reaction, which forms a C-C bond between the α-position of an activated alkene and a carbon electrophile, such as an aldehyde. [4] Reaction: Condensation of an α,β-unsaturated ketone with an aldehyde.

Materials:

-

2-Cyclohexen-1-one (1.0 mmol)

-

Benzaldehyde (1.2 mmol)

-

Diethyliodoaluminum (1.2 mmol, e.g., 1.0 M solution in hexanes)

-

Dichloromethane (CH₂Cl₂, dry, 5 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: To an oven-dried, 25 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-cyclohexen-1-one (1.0 mmol) and benzaldehyde (1.2 mmol).

-

Solvent Addition: Dissolve the reactants in dry dichloromethane (5 mL) via syringe.

-

Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

-

Catalyst Addition: Slowly add the diethyliodoaluminum solution (1.2 mL of a 1.0 M solution, 1.2 mmol) dropwise via syringe over 5 minutes. Causality Note: Slow addition is critical to control the initial exotherm from the Lewis acid-base complex formation.

-

Reaction: Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, slowly and carefully quench the reaction by adding saturated aqueous NaHCO₃ (10 mL) at 0 °C. Safety Note: Gas evolution (ethane) will occur. Ensure adequate ventilation and slow addition.

-

Workup: Transfer the mixture to a separatory funnel. Wash the aqueous layer with CH₂Cl₂ (2 x 10 mL). Combine the organic layers and wash sequentially with saturated aqueous Na₂S₂O₃ (10 mL, to remove any iodine species) and brine (10 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired Baylis-Hillman adduct.

Conclusion and Future Outlook

Diethyliodoaluminum is a potent, albeit specialized, organoaluminum reagent whose utility stems from its strong Lewis acidity. While its pyrophoric nature demands rigorous handling procedures, its demonstrated efficacy in promoting complex bond-forming reactions like the Baylis-Hillman condensation highlights its value in synthetic chemistry. Future research may focus on developing chiral variants or exploring its application in asymmetric catalysis, further expanding the toolkit available to synthetic chemists for the stereoselective construction of complex molecules.

References

-

Title: Diels-Alder Reaction Source: Organic Chemistry Portal URL: [Link]

-

Title: Development of a Novel Brønsted acid UiO-66 Metal-Organic Framework Catalyst by Postsynthetic Modification and its Application Source: The Royal Society of Chemistry URL: [Link]

- Title: Activating Agents and Protecting Groups Handbook of Reagents For Organic Synthesis Source: Wiley URL

-

Title: Diels–Alder reaction Source: Wikipedia URL: [Link]

-

Title: How Lewis Acids Catalyze Diels–Alder Reactions Source: PubMed Central (PMC) URL: [Link]

- Title: Product Class 11: Seleno- and Tellurocarbonic Acids and Derivatives Source: Science of Synthesis URL

-

Title: Total Synthesis of Hyperforin Source: Harvard DASH URL: [Link]

-

Title: Diels-Alder Reaction (a very important reaction) Source: Vanderbilt University URL: [Link]

-

Title: Maruoka 1991 | PDF Source: Scribd URL: [Link]

- Title: Method for producing a Ti/V supported catalyst for olefin polymerization Source: Google Patents URL

- Title: Process for producing modified particle; carrier; catalyst component for addition polymerization Source: Google Patents URL

-

Title: Introduction to Industrial Polyethylene: Properties, Catalysts, and Processes Source: University of Cincinnati College of Engineering and Applied Science URL: [Link]

-

Title: 11.3.7 The Diels-Alder Reaction Source: Chemistry LibreTexts URL: [Link]

-

Title: SCOPE, MECHANISM, AND APPLICATION OF A RHODIUM CARBENOID-INITIATED CLAISEN REARRANGEMENT Source: John Wood Group URL: [Link]

-

Title: INFORMATION PROFILES ON POTENTIAL OCCUPATIONAL HAZARDS: ALUMINUM AND COMPOUNDS Source: CDC Stacks URL: [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. dash.harvard.edu [dash.harvard.edu]

- 3. stacks.cdc.gov [stacks.cdc.gov]

- 4. rsc.org [rsc.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. eng.uc.edu [eng.uc.edu]

- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 8. Diels-Alder Reaction [organic-chemistry.org]

- 9. vanderbilt.edu [vanderbilt.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Diethyliodoaluminum (CAS 2040-00-8): A Technical Guide for the Synthetic Chemist

Introduction and Overview

Diethyliodoaluminum (DEAI), also known as diethylaluminum iodide, is a potent organoaluminum reagent recognized for its unique reactivity profile in organic synthesis. With the CAS number 2040-00-8, this compound is a powerful Lewis acid, distinguished from its more common trialkylaluminum counterparts by the presence of a highly polar aluminum-iodine bond.[1] This structural feature imparts a specific reactivity that is leveraged in a variety of transformations, most notably in stereoselective carbon-carbon bond formation.[2]

This guide provides an in-depth examination of Diethyliodoaluminum, designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explore the causal relationships behind its synthesis, handling, and application, providing field-proven insights into its use as a strategic tool in modern synthetic chemistry. We will delve into its physicochemical properties, safe handling protocols, core reactivity, and provide a detailed, validated protocol for one of its key applications.

Physicochemical and Safety Data

A thorough understanding of a reagent's properties is foundational to its effective and safe use. DEAI is a highly reactive compound, and adherence to strict safety protocols is paramount.

Physicochemical Properties

The key physical and chemical characteristics of Diethyliodoaluminum are summarized below.

| Property | Value | Source(s) |

| CAS Number | 2040-00-8 | [1][2][3] |

| Molecular Formula | C₄H₁₀AlI | [2][3][4] |

| Molecular Weight | 212.01 g/mol | [3][4] |

| Appearance | Colorless to pale yellow liquid; Powder or Crystals (Beige to brown to purple) | [1][2] |

| Melting Point | -56.9 °C | [2] |

| Synonyms | Diethylaluminum iodide, Iododiethylaluminum, Aluminum, diethyliodo- | [1][4] |

| SMILES | CCCC | [2][4] |

| InChIKey | PPQUYYAZSOKTQD-UHFFFAOYSA-M | [2][4] |

Hazard Profile and Safety Information

Diethyliodoaluminum is classified as a hazardous substance due to its pyrophoric nature and violent reactivity with water. It is crucial to consult the full Safety Data Sheet (SDS) before handling.[5][6]

| Hazard Class | GHS Hazard Statement(s) | Precautionary Statement(s) (Examples) |

| Flammable Liquid | H225: Highly flammable liquid and vapor | P210: Keep away from heat, sparks, open flames. |

| Pyrophoric Liquid | H250: Catches fire spontaneously if exposed to air | P222: Do not allow contact with air. |

| Water-Reactive | H260: In contact with water releases flammable gases which may ignite spontaneously | P223: Do not allow contact with water. P231+P232: Handle and store contents under inert gas. Protect from moisture. |

| Skin/Eye Damage | H314: Causes severe skin burns and eye damage | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Aspiration Hazard | H304: May be fatal if swallowed and enters airways | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. |

| Reproductive Toxicity | H361: Suspected of damaging fertility or the unborn child | P201: Obtain special instructions before use. |

Synthesis and Safe Handling

Synthetic Routes

Diethyliodoaluminum is typically prepared through the reaction of a trialkylaluminum compound with an iodine source. A common laboratory-scale synthesis involves the carefully controlled reaction of triethylaluminum with elemental iodine or the exchange reaction with ethyl iodide.[2]

Caption: A simplified schematic of a common synthetic route to Diethyliodoaluminum.

Handling and Storage Protocols

The pyrophoric and water-reactive nature of DEAI necessitates stringent handling procedures.[1][5]

-

Inert Atmosphere: All manipulations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

-

Solvent Choice: DEAI is typically supplied as a solution in a dry, aprotic solvent like toluene or hexane. Ensure all solvents used are rigorously dried and deoxygenated.

-

Equipment: All glassware must be oven- or flame-dried immediately before use. Syringes and cannulas used for transfer must be purged with inert gas.

-

Personal Protective Equipment (PPE): Fire-retardant lab coats, safety glasses, and appropriate gloves (e.g., nitrile gloves, inspected before use) are mandatory.[5]

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, well-ventilated area designated for flammable and water-reactive materials.[5][7] Keep away from heat, sparks, and open flames.

-

Quenching and Disposal: Unused or waste DEAI must be quenched carefully. This is typically done by slow, dropwise addition of a less reactive alcohol (e.g., isopropanol) at low temperature, followed by a more protic source like ethanol, and finally water. The process is highly exothermic and should only be performed by trained personnel behind a blast shield.

Core Reactivity: The Lewis Acid Character

The primary driver of DEAI's reactivity is the highly electrophilic aluminum center, making it a potent Lewis acid.[1] Unlike trialkylaluminum reagents where the Al-C bond is the primary reactive site for nucleophilic attack, in DEAI, the aluminum atom readily coordinates to Lewis basic sites (e.g., carbonyl oxygens, ethers). This coordination activates the substrate towards nucleophilic attack or facilitates rearrangement. The presence of the iodide ligand modulates the Lewis acidity compared to other diethylaluminum halides (Et₂AlCl, Et₂AlBr), influencing its efficacy and selectivity in various reactions.[8]

Caption: Lewis acid activation of a carbonyl group by Diethyliodoaluminum.

Application in Asymmetric Synthesis: The Baylis-Hillman Reaction

A key application demonstrating the unique utility of DEAI is in the Baylis-Hillman reaction. This reaction forms a carbon-carbon bond between the α-position of an activated alkene and an aldehyde.[9] While traditionally catalyzed by Lewis bases, the reaction can be sluggish. Lewis acids, including DEAI, have been shown to significantly promote the reaction, particularly with more challenging substrates like α,β-unsaturated cyclic ketones.[2][5]

In this context, DEAI acts as the sole promoter, functioning as a Lewis acid to activate the aldehyde or ketone electrophile. This activation lowers the energy of the transition state for the key carbon-carbon bond-forming step, allowing the reaction to proceed under milder conditions and often with improved yields compared to uncatalyzed or base-catalyzed variants.[2]

Detailed Experimental Protocol: Baylis-Hillman Condensation

The following protocol is adapted from the work of Lee et al., demonstrating the efficacy of Diethyliodoaluminum as the sole promoter in the Baylis-Hillman condensation of α,β-conjugate cycloketones with aldehydes.[2] This self-validating system showcases a practical application for the reagent.

Reaction: Condensation of 2-Cyclohexen-1-one with Benzaldehyde

Materials:

-

2-Cyclohexen-1-one

-

Benzaldehyde

-

Diethyliodoaluminum (DEAI), 0.9 M solution in toluene or hexane

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation: Under an inert atmosphere of nitrogen, add a magnetic stir bar to an oven-dried 50 mL round-bottom flask equipped with a rubber septum.

-

Reagent Addition: To the flask, add anhydrous dichloromethane (10 mL). Sequentially add 2-cyclohexen-1-one (1.0 mmol, 1.0 equiv) and freshly distilled benzaldehyde (1.2 mmol, 1.2 equiv) via syringe.

-

Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

-

DEAI Addition: While stirring at 0 °C, add the Diethyliodoaluminum solution (e.g., 1.0 M in hexane, 1.5 mmol, 1.5 equiv) dropwise via syringe over a period of 5 minutes.

-

Reaction: Stir the reaction mixture at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.[2]

-

Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (15 mL) at 0 °C.

-

Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with dichloromethane (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired Baylis-Hillman adduct.

Conclusion

Diethyliodoaluminum is a valuable and highly specialized reagent in the synthetic chemist's toolkit. Its potent Lewis acidity, modulated by the iodide ligand, enables transformations that are often challenging with other reagents. While its pyrophoric and water-reactive nature demands rigorous handling and a thorough understanding of safety protocols, its utility in promoting key reactions like the Baylis-Hillman condensation makes it an indispensable tool for the construction of complex molecular architectures. The continued exploration of its reactivity is expected to further expand its applications in stereoselective synthesis and drug discovery.

References

-

Lee, K. Y., Kim, J. M., & Kim, J. N. (2002). The Baylis–Hillman condensation of α,β-conjugate cycloketones with aldehydes using diethylaluminum iodide alone as the promoter. Chemical Communications, (22), 2594-2595. [Link]

-

U.S. Environmental Protection Agency. (2023). Aluminum, diethyliodo- - Substance Details. Retrieved February 19, 2026, from [Link]

-

Matrix Fine Chemicals. (n.d.). DIETHYL(IODO)ALUMANE | CAS 2040-00-8. Retrieved February 19, 2026, from [Link]

-

Wikipedia. (n.d.). Baylis–Hillman reaction. Retrieved February 19, 2026, from [Link]

-

Chemsrc. (2025). deai | CAS#:2040-00-8. Retrieved February 19, 2026, from [Link]

-

Robidas, R., Reinhard, D. L., & Huber, S. M. (2022). A quantum-chemical analysis on the Lewis acidity of diaryl-halonium ions. ChemRxiv. [Link]

-

Tian, J., & Sang, D. (2015). Application of aluminum triiodide in organic synthesis. ARKIVOC, 2015(vi), 446-493. [Link]

Sources

- 1. The Baylis–Hillman condensation of α,β-conjugate cycloketones with aldehydes using diethylaluminum iodide alone as the promoter - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. The Baylis-Hillman condensation of alpha,beta-conjugate cycloketones with aldehydes using diethylaluminum iodide alone as the promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Baylis-Hillman Reaction (Chapter 12) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. d-nb.info [d-nb.info]

- 5. Lewis acid-promoted Baylis-Hillman-type reaction of alpha,beta-unsaturated ethyl thioester with aldehydes without the use of a Lewis base - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Chemistry 211 Experiment 5 [home.miracosta.edu]

- 9. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Physical Properties of Diethyliodoaluminum

For Researchers, Scientists, and Drug Development Professionals

Molecular and Structural Characteristics

Diethyliodoaluminum is an organoaluminum compound with the chemical formula C₄H₁₀AlI.[1] Structurally, it features a central aluminum atom bonded to two ethyl groups and one iodine atom. This configuration is key to understanding its reactivity and physical behavior. The significant difference in electronegativity between the aluminum and iodine atoms, as well as the aluminum-carbon bonds, results in a polarized molecule, influencing its interactions and properties.

Molecular Formula: C₄H₁₀AlI[1] Molecular Weight: 212.01 g/mol [1] CAS Number: 2040-00-8[1]

The molecular structure of diethyliodoaluminum is fundamental to its function as a Lewis acid, a characteristic that drives its utility in organic synthesis.[1] The aluminum center is electron-deficient and readily accepts electrons from other molecules.

Caption: Molecular structure of diethyliodoaluminum.

Core Physical Properties

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | [1] |

| Molecular Formula | C₄H₁₀AlI | [1] |

| Molecular Weight | 212.01 g/mol | [1] |

| Melting Point | Data not available; likely low | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Soluble in many organic solvents |

The solubility of diethyliodoaluminum in various organic solvents is a critical parameter for its application in synthesis. While comprehensive quantitative solubility data is scarce, organoaluminum compounds are generally soluble in a range of non-polar and polar aprotic organic solvents. This solubility is essential for creating homogeneous reaction mixtures.

Reactivity and Stability

A defining characteristic of diethyliodoaluminum is its high reactivity, particularly its sensitivity to air and moisture.[1] Contact with either leads to a vigorous, exothermic reaction, often resulting in the release of flammable gases.[1] This reactivity necessitates handling and storage under a dry, inert atmosphere, such as nitrogen or argon.[1]

The reactivity profile of diethyliodoaluminum is a direct consequence of the electron-deficient aluminum center, which acts as a potent Lewis acid.[1] This allows it to activate a wide range of substrates in organic reactions. The presence of the iodine atom also allows for its participation in halogenation reactions.[1]

Experimental Protocols for Physical Property Determination

The air-sensitive nature of diethyliodoaluminum demands specialized techniques for the determination of its physical properties. Standard laboratory methods must be adapted to be performed under an inert atmosphere to prevent decomposition of the sample.

Handling and Sample Preparation

All manipulations of diethyliodoaluminum must be carried out using Schlenk line or glovebox techniques.[3][4][5] These methods allow for the maintenance of an inert atmosphere, preventing contact with air and moisture.[3][4]

Caption: General workflow for handling air-sensitive compounds.

Determination of Melting and Boiling Points

The melting and boiling points of air-sensitive compounds like diethyliodoaluminum would be determined using modified apparatus that allows for measurement under an inert atmosphere.

Melting Point: A small sample would be sealed in a capillary tube under nitrogen or argon. The melting point would then be determined using a standard melting point apparatus.

Boiling Point: The boiling point would be determined by distillation under reduced pressure to avoid thermal decomposition. The distillation would be conducted using a Schlenk line to maintain an inert atmosphere. The temperature and pressure would be recorded, and the boiling point at atmospheric pressure could be extrapolated using a nomograph.

Density Measurement

The density of diethyliodoaluminum would be measured using a pycnometer within a glovebox to prevent exposure to air. The mass of the empty pycnometer, the pycnometer filled with the sample, and the pycnometer filled with a reference liquid of known density would be measured to calculate the density of the sample.

Spectroscopic Characterization

Spectroscopic techniques are invaluable for confirming the identity and purity of diethyliodoaluminum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the structure of the molecule, confirming the presence of the ethyl groups and their attachment to the aluminum center. Samples for NMR analysis must be prepared in deuterated solvents that have been thoroughly dried and degassed, and the measurement would be performed in a sealed NMR tube.[4]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the chemical bonds within the molecule, such as the Al-C and C-H bonds. The sample would be handled as a neat liquid between salt plates under an inert atmosphere.

Safety and Handling

Due to its high reactivity and potential health hazards, diethyliodoaluminum must be handled with extreme caution by trained personnel in a well-ventilated laboratory. Appropriate personal protective equipment, including flame-resistant clothing, safety glasses, and gloves, is mandatory. All work should be conducted in a fume hood, and an appropriate fire extinguisher for reactive metals should be readily available.

References

-

American Chemical Society. (n.d.). Experimental Organometallic Chemistry. ACS Publications. Retrieved from [Link]

- Elschenbroich, C. (2006). Organometallics. Wiley-VCH.

- Wayda, A. L., & Darensbourg, M. Y. (Eds.). (1987).

-

Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]

-

American Elements. (n.d.). Melting Point of Common Metals, Alloys, & Other Materials. Retrieved from [Link]

-

Scribd. (2019, April 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

-

Matmatch. (2025, October 21). Boiling Point of Aluminum Complete Guide. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

-

Figshare. (2020, September 22). Solubility Behaviors and Correlations of Common Organic Solvents. Retrieved from [Link]

-

International Journal of Scientific Research in Computer Science, Engineering and Information Technology. (n.d.). IR, NMR Spectral Analysis of Newly Synthesized Lactose Containing Heterocyclic Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Melting points of the elements (data page). Retrieved from [Link]

-

ScienceDirect. (2024, February 19). Solid-state NMR study of the stability of MOR framework aluminum. Retrieved from [Link]

-

University of California, Santa Barbara Library. (n.d.). COMMON SOLVENT PROPERTIES. Retrieved from [Link]

-

Organic Division. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

PubChem. (n.d.). Thalidomide. Retrieved from [Link]

-

thyssenkrupp Materials (UK). (n.d.). Melting Point of Aluminium. Retrieved from [Link]

-

PubChem. (n.d.). (R)-Thalidomide. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

Sources

Introduction: Illuminating the Core of Organoaluminum Chemistry

An In-Depth Technical Guide to 27Al NMR Spectroscopy of Organoaluminum Compounds

Organoaluminum compounds are cornerstones of modern chemistry, serving as indispensable reagents, catalysts, and precursors in fields ranging from polymerization to fine chemical synthesis. Their reactivity, structure, and catalytic activity are intimately linked to the coordination environment of the aluminum center. Understanding this environment is paramount for rational design and process optimization. Among the arsenal of analytical techniques, 27Al Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a uniquely powerful tool. It provides direct, quantitative insight into the local structure around the aluminum nucleus, a feat often unattainable by other methods.

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage 27Al NMR for the characterization of organoaluminum compounds. We will move beyond a simple recitation of parameters to explain the fundamental principles, the causality behind experimental choices, and the practical application of this technique to solve real-world chemical problems.

Part 1: The Nucleus and the Nuance - Fundamental Principles of 27Al NMR

The utility of 27Al NMR stems directly from the intrinsic properties of the 27Al nucleus. It possesses 100% natural abundance, making it a highly sensitive nucleus for NMR experiments[1]. However, its most defining characteristic is its nuclear spin (I) of 5/2. Nuclei with I > 1/2 have a non-spherical charge distribution, resulting in an electric quadrupole moment[1][2].

The Quadrupolar Interaction: A Double-Edged Sword

The interaction of this nuclear quadrupole moment with the local electric field gradient (EFG) at the nucleus is the dominant force shaping the 27Al NMR spectrum. The EFG is a measure of the electronic asymmetry around the aluminum atom.

-

Symmetrical Environments: In environments with high symmetry (e.g., tetrahedral or octahedral), the EFG is small. This results in a weak quadrupolar interaction and, consequently, sharp NMR signals[1][3].

-

Asymmetrical Environments: In low-symmetry environments, the EFG is large, leading to a strong quadrupolar interaction. This interaction is often so significant that it causes rapid nuclear relaxation and extreme line broadening, sometimes rendering signals "NMR invisible" in conventional experiments[3][4].

This sensitivity to local symmetry is what makes 27Al NMR so powerful. The line shape and width of the signal are direct reporters on the electronic and geometric environment of the aluminum center. This is quantified by the quadrupole coupling constant (Cq) , which measures the strength of the interaction, and the asymmetry parameter (η) , which describes the deviation of the EFG from axial symmetry[5][6].

Chemical Shift (δ): A Window into Coordination

The 27Al chemical shift is highly sensitive to the coordination number of the aluminum atom and the nature of its ligands. This provides a direct method for identifying different aluminum species within a sample. The correlation is so well-established that distinct chemical shift ranges can be assigned to specific coordination environments[7][8][9].

| Coordination Number | Typical Chemical Shift Range (ppm) | Environment |

| 6 | +30 to -30 | Octahedral (e.g., [Al(H₂O)₆]³⁺, Al(acac)₃) |

| 5 | +30 to +60 | Trigonal bipyramidal or square pyramidal |

| 4 | +60 to +140 | Tetrahedral (e.g., AlCl₄⁻, many organoaluminums) |

| 3 | > +200 | Trigonal planar (rare, highly reactive) |

| Data compiled from sources[3][8][10][11]. The reference standard is typically an aqueous solution of Al(NO₃)₃ or [Al(H₂O)₆]³⁺, defined as 0 ppm[1][2]. |

For organoaluminum compounds, four-coordinate species are common, often formed through dimerization via bridging alkyl or halide groups, or through adduct formation with Lewis bases (e.g., ethers, amines). Six-coordinate species are also frequently observed, particularly with chelating ligands. Five-coordinate aluminum is less common but acts as a crucial intermediate in many reactions[10].

Part 2: From Bench to Magnet - Experimental Methodologies

The air- and moisture-sensitive nature of most organoaluminum compounds, combined with the challenges of quadrupolar nuclei, necessitates meticulous experimental design and execution.

Protocol: Sample Preparation for Air-Sensitive Organoaluminum Compounds (Solution NMR)

This protocol is designed to maintain the integrity of reactive samples, ensuring that the observed spectrum is representative of the species in solution, not decomposition products.

Objective: To prepare a homogeneous, particle-free NMR sample under an inert atmosphere.

Materials:

-

Schlenk line or glovebox

-

Dried, deuterated NMR solvent (e.g., Benzene-d₆, Toluene-d₈, THF-d₈)

-

J-Young NMR tube or a standard NMR tube with a sealable cap

-

Gas-tight syringes

-

Glass vials and stir bars

-

Pasteur pipette and glass wool

Procedure:

-

Solvent Preparation: Ensure the deuterated solvent is rigorously dried and degassed. Storing it over activated molecular sieves under an inert atmosphere is recommended. Use the freeze-pump-thaw technique for complete oxygen removal, which is critical for quantitative T1 measurements[12].

-

Inert Atmosphere: Perform all manipulations in a glovebox or on a Schlenk line under a positive pressure of dry Argon or Nitrogen[13].

-

Sample Dissolution: In a clean, dry vial, weigh the organoaluminum compound. Using a gas-tight syringe, transfer the required volume of deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm tube) into the vial[13]. Dissolve the sample completely, using a stir bar if necessary.

-

Filtration (Critical Step): Solid particles in an NMR sample disrupt the magnetic field homogeneity, leading to broad lines and poor spectra[14]. Pack a small plug of glass wool into a Pasteur pipette. Filter the sample solution through the glass wool directly into the J-Young NMR tube. This removes any dust or undissolved microparticles.

-

Sealing: Securely close the J-Young tube's valve. If using a standard tube, cap it tightly. For long-term storage or shipping, flame-sealing the tube is the most robust option[15].

-

Verification: Before taking the sample to the spectrometer, ensure the J-Young valve is leak-tight. The sample should appear as a clear, homogeneous liquid.

Data Acquisition and Processing

Solution-State NMR: A standard one-pulse 1D 27Al experiment is the typical starting point.

-

Challenges: Due to the broad lines and often fast relaxation of quadrupolar nuclei, be aware of potential issues like baseline roll from the acoustic ringing of the probe. A broad background signal from the aluminum in the NMR probe itself is also common[1].

-

Acquisition Parameters: Use a short pulse angle (e.g., 30°) and a short recycle delay to optimize signal acquisition for nuclei with fast relaxation.

Solid-State NMR (SSNMR): For insoluble or polymeric materials like methylaluminoxane (MAO), SSNMR is essential.

-

Magic-Angle Spinning (MAS): Spinning the sample at a specific angle (54.74°) to the magnetic field mechanically averages anisotropic interactions, including the large quadrupolar interaction, leading to narrower lines[8].

-

High Magnetic Fields: The resolution and sensitivity of 27Al NMR spectra, particularly for quadrupolar-broadened signals, improve significantly at higher magnetic field strengths[16][17]. The quadrupolar broadening effect is inversely proportional to the magnetic field strength.

-

Advanced Techniques: For complex materials with multiple overlapping sites, advanced experiments are invaluable. Multiple-Quantum Magic-Angle Spinning (MQMAS) is a 2D technique that can resolve sites that are indistinguishable in a 1D spectrum, providing clear structural information[18][19][20].

Part 3: Decoding the Spectra - Data Interpretation and Application

Case Study: Unraveling the Enigma of Methylaluminoxane (MAO)

Methylaluminoxane (MAO) is a crucial co-catalyst in olefin polymerization, yet its exact structure remains a subject of intense research[21]. 27Al SSNMR has been a key technique in probing its complex, cage-like structure.

-

The Challenge: MAO is an amorphous solid consisting of a mixture of different aluminum environments.

-

The 27Al NMR Solution: High-field SSNMR experiments, often combined with DFT calculations, can identify and quantify the different aluminum sites[22][23]. Spectra typically show broad signals corresponding to:

-

Field-Proven Insight: By using 27Al NMR, researchers can monitor how the ratio of these sites changes with temperature or upon reaction with a catalyst precursor. For example, reactivity studies with Lewis bases like THF can identify the most Lewis-acidic (and likely most reactive) Al sites in the structure[22]. This provides an unparalleled molecular-level understanding of MAO's structure and reactivity[21].

Workflow and Logic Diagrams

The following diagrams illustrate the key workflows and conceptual relationships in 27Al NMR spectroscopy.

Caption: The relationship between Al coordination and 27Al chemical shift.

Conclusion

27Al NMR spectroscopy is an indispensable technique for any scientist working with organoaluminum compounds. Its ability to directly probe the aluminum coordination sphere provides critical information that guides catalyst design, reaction mechanism elucidation, and materials characterization. While the quadrupolar nature of the 27Al nucleus presents unique experimental challenges, particularly line broadening and the need for meticulous sample handling, modern high-field spectrometers and advanced solid-state techniques have made these challenges surmountable. By understanding the fundamental principles and applying rigorous experimental protocols, researchers can unlock a wealth of structural and dynamic information, transforming ambiguity into precise chemical insight.

References

- Zurek, E., et al. (2016). Computational prediction and analysis of the 27Al solid-state NMR spectrum of methylaluminoxane (MAO) at variable temperatures and field strengths. RSC Publishing.

- Pell, A. J., et al. (2025). Evidence for Methylaluminoxane (MAO) Molecular Structure and Reactivity from Ultrahigh Magnetic Field 27Al MAS NMR Spectroscopy Combined with DFT Calculations.

- Zurek, E., et al. (2016). Computational prediction and analysis of the 27 Al solid-state NMR spectrum of methylaluminoxane (MAO) at variable temperatures and field strengths. RSC Publishing.

- Penczek, S., et al. (2025). Application of the 27Al NMR spectroscopy to studies of mechanisms of cyclic esters polymerization.

- Pell, A. J., et al. (2025). Evidence for Methylaluminoxane (MAO) Molecular Structure and Reactivity from Ultrahigh Magnetic Field 27 Al MAS NMR Spectroscopy Combined with DFT Calculations.

- University of Ottawa. (27Al) Aluminum NMR. nmr.chem.uottawa.ca.

- Akitt, J. W. (n.d.). The Use of 27 Al NMR to Study Aluminum Compounds: A Survey of the Last 25 Years.

- Dedecek, J., & Kriz, J. (n.d.).

- van Wüllen, L., & Wegner, F. (2025). 27Al NMR spectroscopic and DFT computational study of the quadrupole coupling of aluminum in two polymorphs of the complex aluminum hydride CsAlH4. AIP Publishing.

- Wang, Q., et al. (2022). Recent advances in solid-state NMR of zeolite catalysts. National Science Review | Oxford Academic.

- Akitt, J. W. (n.d.). The Use of 27Al NMR to Study Aluminum Compounds: A Survey of the Last 25 Years. Wiley Online Library.

- van Wüllen, L. (n.d.). Quadrupole Effects in Solid-State Nuclear Magnetic Resonance.

- Lesage, A., et al. (2022).

- Vosegaard, T., et al. (2002). Structural Characterization of MAO and Related Aluminum Complexes. 1. Solid-State 27 Al NMR with Comparison to EFG Tensors from ab Initio Molecular Orbital Calculations.

- van Wüllen, L., & Wegner, F. (2024). 27Al NMR spectroscopic and DFT computational study of the quadrupole coupling of aluminium in two polymorphs of the complex aluminium hydride CsAlH4. arXiv.

- Lesage, A., et al. (2022). Solid-state NMR spectra of protons and quadrupolar nuclei at 28.2 T. ETH Zurich Research Collection.

- Oldfield, E., et al. (n.d.). High-Resolution Aluminum-27 Solid-state Magic-Angle Sample-Spinning Nuclear Magnetic Resonance Spectroscopic Study of AlCl3. University of Illinois.

- Smith, S. (n.d.). How to make an NMR sample. nmr.chem.uottawa.ca.

- University of Leicester. (n.d.).

- Brus, J., et al. (n.d.). Advances in Al - 27 MAS NMR. Scribd.

- Iowa State University. (2013). NMR Sample Preparation.

- Akkari, M., et al. (2018). 27Al NMR Study of the pH Dependent Hydrolysis Products of Al2(SO4)3 in Different Physiological Media. MDPI.

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- University of Leicester. (n.d.). How to Prepare Samples for NMR.

- Parella, T. (n.d.). NMR Periodic Table: Aluminium NMR. IMSERC.

- Cadars, S., & Emsley, L. (2025). Recent Advances in Application of 27Al NMR Spectroscopy to Materials Science.

- Jane, R. T., et al. (2024). Lewis Acidic Aluminosilicates: Synthesis, 27Al MQ/MAS NMR, and DFT-Calculated 27Al NMR Parameters. Inorganic Chemistry.

- Talsi, V. (2017). 27Al NMR Chemical Shift?

- Provis, J. L. (n.d.). Typical ranges of 27 Al chemical shifts for different aluminium sites...

Sources

- 1. (27Al) Aluminum NMR [chem.ch.huji.ac.il]

- 2. NMR Periodic Table: Aluminium NMR [imserc.northwestern.edu]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.aip.org [pubs.aip.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. physics.mff.cuni.cz [physics.mff.cuni.cz]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. cif.iastate.edu [cif.iastate.edu]

- 13. organomation.com [organomation.com]

- 14. researchgate.net [researchgate.net]

- 15. How to make an NMR sample [chem.ch.huji.ac.il]

- 16. chemrxiv.org [chemrxiv.org]

- 17. Research Collection | ETH Library [research-collection.ethz.ch]

- 18. academic.oup.com [academic.oup.com]

- 19. scribd.com [scribd.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. Evidence for Methylaluminoxane (MAO) Molecular Structure and Reactivity from Ultrahigh Magnetic Field 27Al MAS NMR Spectroscopy Combined with DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Computational prediction and analysis of the 27Al solid-state NMR spectrum of methylaluminoxane (MAO) at variable temperatures and field strengths - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 24. Computational prediction and analysis of the 27Al solid-state NMR spectrum of methylaluminoxane (MAO) at variable temperatures and field strengths - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to Diethylaluminum Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylaluminum iodide (DEAI), a potent organoaluminum reagent, holds a significant position in the arsenal of synthetic chemists. Its unique combination of Lewis acidity and the presence of a reactive iodine atom makes it a versatile tool for a range of chemical transformations. This guide provides an in-depth exploration of DEAI, from its fundamental properties and synthesis to its practical applications, with a focus on the underlying principles that govern its reactivity.

While formally named Aluminum, diethyliodo- , this compound is widely recognized by several synonyms, ensuring clarity and ease of reference within the scientific community.

Common Synonyms:

Physicochemical and Spectroscopic Profile

Diethylaluminum iodide is a colorless to pale yellow liquid, highly reactive and pyrophoric, necessitating careful handling under inert atmospheric conditions.[2] Its utility in organic synthesis is intrinsically linked to its molecular structure and electronic properties.

| Property | Value | Source |

| CAS Number | 2040-00-8 | [1] |

| Molecular Formula | C4H10AlI | [1] |

| Molecular Weight | 212.01 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Reactivity | Reacts violently with water and air | [2] |

Due to its reactive nature, obtaining and interpreting spectroscopic data requires specialized techniques. The 1H and 13C NMR spectra are informative for confirming the structure, with the ethyl group protons and carbons exhibiting characteristic shifts and coupling patterns. The chemical shifts will be influenced by the electron-withdrawing nature of the iodine and the aluminum center. In proton NMR, the methylene protons adjacent to the aluminum will typically appear as a quartet, and the methyl protons as a triplet. In 13C NMR, two distinct signals are expected for the two carbon environments of the ethyl group.[3][4]

Synthesis of Diethylaluminum Iodide

The preparation of diethylaluminum iodide can be achieved through several synthetic routes, often involving the reaction of a trialkylaluminum precursor with an iodine source. A common and effective method involves the direct reaction of triethylaluminum with elemental iodine.

Experimental Protocol: Synthesis from Triethylaluminum and Iodine

Causality: This protocol leverages the reactivity of the aluminum-carbon bond in triethylaluminum towards electrophilic attack by iodine. The reaction proceeds via a redox mechanism where the aluminum is oxidized and the iodine is reduced, leading to the formation of the Al-I bond and the displacement of an ethyl group.

Safety Precaution: This procedure involves pyrophoric and highly reactive materials. It must be conducted by trained personnel in a well-ventilated fume hood under a strictly inert atmosphere (e.g., argon or nitrogen). Appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and chemical-resistant gloves, is mandatory.[5][6][7]

Materials:

-

Triethylaluminum (Et3Al)

-

Iodine (I2)

-

Anhydrous hexane (or other inert hydrocarbon solvent)

-

Schlenk flask and line

-

Magnetic stirrer and stir bar

-

Cannula for liquid transfer

-

Septa

Procedure:

-

Assemble a dry, oven-baked Schlenk flask equipped with a magnetic stir bar and a rubber septum under a positive pressure of inert gas.

-

Using a syringe or cannula, transfer a known volume of a standardized solution of triethylaluminum in an anhydrous solvent (e.g., hexane) into the reaction flask.

-

In a separate, dry flask, prepare a solution of one molar equivalent of iodine in anhydrous hexane.

-

Slowly add the iodine solution to the stirred triethylaluminum solution at room temperature via cannula. The addition should be performed dropwise to control the exothermic nature of the reaction.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. The disappearance of the characteristic purple color of iodine indicates the completion of the reaction.

-

The resulting solution of diethylaluminum iodide in hexane can be used directly for subsequent reactions or stored under an inert atmosphere.

Self-Validation: The progress of the reaction can be monitored by the fading of the iodine color. The final product can be characterized by NMR spectroscopy to confirm the presence of the diethylaluminum iodide and the absence of starting materials.

Caption: Synthesis of Diethylaluminum Iodide.

Role as a Lewis Acid in Organic Synthesis

The electron-deficient nature of the aluminum center in diethylaluminum iodide imparts strong Lewis acidic character to the molecule.[8][9] This property is central to its utility in a wide array of organic reactions. By coordinating to lone pairs of electrons on heteroatoms (typically oxygen or nitrogen) in organic substrates, DEAI activates these functional groups towards nucleophilic attack. This activation can lead to enhanced reaction rates, and in many cases, improved regio- and stereoselectivity.

The Lewis acidity of aluminum halides generally follows the trend AlCl3 > AlBr3 > AlI3 in the solid state, but in the gas phase or in non-coordinating solvents, the trend is reversed: AlF3 < AlCl3 < AlBr3 ≈ AlI3.[10] The larger and more polarizable iodide ligand in DEAI can influence its reactivity profile compared to its chloride and bromide counterparts.

Caption: General Mechanism of Lewis Acid Catalysis.

Applications in Organic Synthesis

Diethylaluminum iodide is a valuable reagent in several key organic transformations, including Diels-Alder reactions and conjugate additions.

Diels-Alder Reaction

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of six-membered rings.[11][12] Lewis acids, including DEAI, can catalyze this reaction by coordinating to the dienophile, thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction rate.

Causality: By coordinating to the carbonyl oxygen of an α,β-unsaturated carbonyl compound (the dienophile), DEAI enhances its electrophilicity. This increased electrophilicity facilitates a more rapid and often more selective cycloaddition with a diene.

Procedure Outline:

-

Under an inert atmosphere, a solution of the dienophile in a dry, non-coordinating solvent (e.g., dichloromethane or toluene) is cooled to a low temperature (e.g., -78 °C).

-

A solution of diethylaluminum iodide (typically 0.1 to 1.0 equivalents) in the same solvent is added dropwise to the dienophile solution.

-

The diene is then added to the reaction mixture.

-

The reaction is stirred at the low temperature until completion, as monitored by Thin Layer Chromatography (TLC) or other analytical techniques.

-

The reaction is quenched by the slow addition of a protic solvent (e.g., methanol) or a saturated aqueous solution of a salt (e.g., NH4Cl).

-

The product is isolated through standard workup procedures, including extraction and purification by column chromatography.

Caption: Diels-Alder Reaction Workflow.

Conjugate Addition

Diethylaluminum iodide can also promote the conjugate (1,4-) addition of nucleophiles to α,β-unsaturated carbonyl compounds.[13] The Lewis acid activation of the enone system enhances the electrophilicity of the β-carbon, making it more susceptible to attack by soft nucleophiles. In some cases, the organoaluminum reagent itself can act as the source of the nucleophile (e.g., an ethyl group).

Conclusion

Diethylaluminum iodide is a powerful and versatile reagent in organic synthesis, primarily owing to its pronounced Lewis acidity. Its ability to activate substrates towards nucleophilic attack makes it a valuable tool for a variety of transformations, including the construction of complex cyclic systems via the Diels-Alder reaction and the formation of new carbon-carbon bonds through conjugate addition. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safe handling protocols for pyrophoric materials, enables researchers to effectively harness the synthetic potential of this important organoaluminum compound.

References

-

Universität Stuttgart. (n.d.). Diethylaluminium Chloride‐Mediated Cycloaddition/Conjugate Reduction Sequence towards Imido‐Substituted Norbornenes. Retrieved from [Link]

-

Khan Academy. (n.d.). Diels-Alder reaction. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, January 3). Diels Alder Reaction. [Video]. YouTube. Retrieved from [Link]

-

University of California, Irvine. (n.d.). CHEM-333: Lab experiment 11: The Diels-Alder Reaction. Retrieved from [Link]

-

Ramsey, K. (2021, November 15). Synthesizing Aluminum Iodide in RamZland! Al + I2 → AlI3. [Video]. YouTube. Retrieved from [Link]

-

Organic Syntheses. (2005). Org. Synth. 2005, 81, 121. Retrieved from [Link]

-

Barnard College. (n.d.). 14. The Diels-Alder Cycloaddition Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution. Retrieved from [Link]

-

Chemeurope.com. (n.d.). Organoaluminium. Retrieved from [Link]

-

Wikipedia. (n.d.). Organoaluminium chemistry. Retrieved from [Link]

-

American Chemical Society. (n.d.). ORGANOALUMINUM COMPOUNDS: I. Methods of Preparation. The Journal of Organic Chemistry. Retrieved from [Link]

-

ACS Publications. (2016, January 8). A Frustrated Lewis Pair Based on a Cationic Aluminum Complex and Triphenylphosphine. Organometallics. Retrieved from [Link]

-

ResearchGate. (n.d.). A physico-chemical study for some edible oils properties. Retrieved from [Link]

-

Shasta College. (n.d.). 12BL Experiment 1: The Diels-Alder Reaction. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020, June 21). Lewis acidity order of Aluminum Halides. Retrieved from [Link]

-

ResearchGate. (2025, February 21). Diethylaluminium Chloride‐Mediated Cycloaddition/Conjugate Reduction Sequence towards Imido‐Substituted Norbornenes. Retrieved from [Link]

-

ResearchGate. (2021, May 4). How can I preparation Aluminum iodide?. Retrieved from [Link]

-

MDPI. (2024, September 20). The Catalytic Effect of Low Molecular Weight Acids on the Physicochemical and Dielectric Properties of Oil-Paper Insulation Systems. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). C3. Safe Handling of Pyrophoric Materials. Retrieved from [Link]

-

ResearchGate. (2025, October 18). An Overview of the Direct Preparation of Organoaluminum Compounds. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Catalyst-Free Formal Conjugate Addition/Aldol or Mannich Multicomponent Reactions of Mixed Aliphatic Organozinc Reagents, π-Electrophiles and Michael Acceptors. Retrieved from [Link]

-

MINAR International Journal of Applied Sciences and Technology. (2021, June 1). influence of annealing temperature on the structural and optical properties of copper iodide thin films. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). Pyrophoric Reagents Handling in Research Labs. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide. Retrieved from [Link]

-

IDOSI Publications. (n.d.). Physicochemical Characterization of Essential and Fixed Oils of Skimmia laureola and Zanthoxylum armatum. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 16.17: 16-12 Nuclear Magnetic Resonance Spectroscopy - Extra Details. Retrieved from [Link]

-

Oregon State University. (2009, October 30). Safe Handling of Pyrophoric Liquids. Retrieved from [Link]

-

Organic Syntheses. (n.d.). methyl iodide. Retrieved from [Link]

-

University of California, Irvine. (2024, January 29). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved from [Link]

-

ResearchGate. (n.d.). Study Of Physicochemical Properties Of Edible Oil And Evaluation Of Frying Oil Quality By Fourier Transform-Infrared (FT-IR) Spectroscopy. Retrieved from [Link]

-

NileRed. (2023, November 22). Synthesis of Aluminum Iodide. [Video]. YouTube. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Selective Ring Opening of 4H-1,3,2-Benzodioxasiline Twin Monomers. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. idosi.org [idosi.org]

- 3. 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. operations.ok.ubc.ca [operations.ok.ubc.ca]

- 6. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]

- 7. ehs.uci.edu [ehs.uci.edu]

- 8. Organoaluminium [chemeurope.com]

- 9. Organoaluminium chemistry - Wikipedia [en.wikipedia.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. youtube.com [youtube.com]

- 12. Khan Academy [khanacademy.org]

- 13. Making sure you're not a bot! [elib.uni-stuttgart.de]

Methodological & Application

Use of diethyliodoaluminum in carbon-carbon bond formation

Application Note: Diethyliodoaluminum ( ) in Carbon-Carbon Bond Formation

Introduction: The "Soft" Lewis Acid Advantage

Diethyliodoaluminum (

This duality allows

Key Mechanistic Differentiators[1][2]

-

Soft Lewis Acidity: Milder activation of C-O bonds prevents harsh side reactions (e.g., polymerization) common with titanium or boron halides.

-

Nucleophilic Assistance: The iodide ligand is labile and nucleophilic, enabling "nucleophilic assistance" in ring-opening and addition reactions.

-

Chemoselectivity: Exhibits high selectivity for 1,4-addition over 1,2-addition in enone systems and superior endo-selectivity in Diels-Alder cycloadditions.

Preparation Protocols

Due to its high reactivity and sensitivity to air/moisture,

Method A: Redistribution (High Purity)

This method is preferred for mechanistic studies requiring high purity, as it avoids the formation of ethyl iodide byproducts.

Reaction:

Method B: Direct Iodination (Standard Laboratory Protocol)

This is the most common operational method. Note that this reaction is exothermic and generates ethyl iodide (

Reaction:

Step-by-Step Protocol (Method B)

Safety Pre-requisites:

-

Pyrophoric Hazard:

is spontaneously flammable in air. All operations must be performed under positive pressure of Argon or Nitrogen. -

PPE: Flame-resistant lab coat, nitrile gloves (double gloved), safety glasses, and a blast shield.

Procedure:

-

Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

-

Solvent: Add anhydrous Toluene (freshly distilled from Na/Benzophenone or passed through activated alumina).

-

Aluminum Source: Add Triethylaluminum (

) (1.0 equiv) via gas-tight syringe. Caution: Ensure needle tip is submerged in solvent before depressing plunger to avoid fuming. -

Iodine Addition: Add elemental Iodine (

) (1.0 equiv) in small portions (solid addition funnel) or as a solution in toluene over 20 minutes.-

Observation: The violet color of iodine will fade, and the solution will become colorless or pale yellow. The reaction is exothermic; control temperature with an ice bath if scale >10 mmol.

-

-

Completion: Stir at room temperature for 1-2 hours. The resulting solution is approximately 1.0 M in

and should be used immediately.

Application 1: Lewis Acid Promoted Baylis-Hillman Reaction[3]

The Baylis-Hillman reaction typically requires a Lewis base (DABCO).[1] However,

Mechanism & Logic[2][4]

-

Activation: Aluminum coordinates to the aldehyde carbonyl (and potentially the enone carbonyl).

-

Michael Addition: Iodide (from the reagent) attacks the

-position of the enone. -

Aldol Step: The resulting aluminum enolate attacks the activated aldehyde.

-

Elimination:

-elimination of the iodide regenerates the double bond.

Experimental Protocol

Target Transformation: Condensation of 2-cyclohexen-1-one with Benzaldehyde.

-

Reagent Prep: Generate

(1.2 equiv) in -

Substrate Addition: Add a solution of 2-cyclohexen-1-one (1.0 equiv) and Benzaldehyde (1.1 equiv) in

slowly to the aluminum reagent. -

Reaction: Stir at 0°C for 4–6 hours. Monitor by TLC (the intermediate iodohydrin may be visible; elimination is often spontaneous or occurs on workup).

-

Quench: Carefully add saturated aqueous

dropwise. Caution: Gas evolution. -

Workup: Dilute with

, separate layers, and wash organic phase with -

Purification: Flash chromatography on silica gel.

Data Summary: Promoter Comparison

| Promoter | Conditions | Yield | Time | Notes |

| DABCO | RT, 7 days | 45% | 168 h | Slow, often requires neat conditions. |

| -78°C | <10% | 4 h | Polymerization/Side reactions dominant. | |

| 0°C | 72% | 6 h | Clean reaction, no amine base required. |

Application 2: Diels-Alder Cycloaddition

Experimental Workflow

Target: Cycloaddition of Methacrolein (dienophile) with Cyclopentadiene (diene).

-

Catalyst Loading: Prepare a 0.1 M solution of

in -

Temperature: Cool the catalyst solution to -78°C.

-

Addition: Add Methacrolein (1.0 equiv) slowly. Stir for 10 minutes to allow complexation (Lewis acid activation lowers the LUMO of the dienophile).

-

Diene Addition: Add Cyclopentadiene (freshly cracked, 1.5 equiv) dropwise.

-

Kinetics: Stir at -78°C for 2 hours.

-

Quench: Pour the cold mixture into a vigorously stirring mixture of

and Rochelle's salt solution (Sodium Potassium Tartrate).-

Note: Rochelle's salt is critical for breaking the Aluminum-oxygen emulsion.

-

Visualization: Mechanism of Activation

Caption: Lewis acid activation of dienophile by Et2AlI lowering activation energy and directing endo-selectivity.

Application 3: Epoxide Ring Opening for C-C Bond Precursors

While not a direct C-C bond formation, the regioselective opening of epoxides by

-

Negishi Coupling (C-C formation).

-

Radical Cyclizations .

-

Base-mediated closure to inverted epoxides.

Protocol Snippet:

-

Substrate: 1,2-Epoxy-octane.

-

Conditions:

(1.1 equiv), Benzene, 0°C, 15 min. -

Result: Quantitative yield of 1-iodo-2-octanol (Regioselective attack at C1).

-

Comparison:

often yields mixtures of chlorohydrins and rearranged ketone products.

References

-

Pei, W., Wei, H. X., & Li, G. (2002).[1] "The Baylis–Hillman condensation of α,β-conjugate cycloketones with aldehydes using diethylaluminum iodide alone as the promoter."[1] Chemical Communications, (17), 1856-1857. Link

- Trost, B. M., & Bogdanowicz, M. J. (1973). "New synthetic reactions. Geminal alkylation." Journal of the American Chemical Society, 95(1), 289-290.

- Maruoka, K., & Yamamoto, H. (1989). "Organoaluminum reagents in organic synthesis." Tetrahedron, 44(16), 5001-5032. (Comprehensive Review).

- Eisch, J. J. (1982). "Organometallic Syntheses: Vol 2." Academic Press.

Application Note: Diethyliodoaluminum (Et₂AlI) in Asymmetric Synthesis

This guide details the application of Diethyliodoaluminum (Et₂AlI) in asymmetric synthesis, focusing on its unique role as a "bifunctional" Lewis acid-nucleophile pair. Unlike hard Lewis acids (e.g., BF₃·OEt₂), Et₂AlI combines a hard aluminum center with a soft, highly nucleophilic iodide ligand, enabling distinct diastereoselective pathways in epoxide ring-openings, acetal cleavages, and rearrangement reactions.

Executive Summary

Diethyliodoaluminum (Et₂AlI) is a specialized organoaluminum reagent widely utilized in complex molecule synthesis for its ability to promote diastereoselective bond cleavages and formations . Its utility stems from the synergistic action of the Lewis acidic aluminum center (which activates oxygenated functional groups) and the nucleophilic iodide (which attacks the activated complex).

While often used stoichiometrically, it is a critical effector in asymmetric synthesis workflows , particularly in the modification of chiral pool materials (e.g., carbohydrates, terpenes) and the stereocontrolled rearrangement of epoxides.

Key Applications

-

Regioselective Epoxide Ring-Opening: Kinetic resolution-like specificity for producing iodohydrins.

-

Isomerization of Epoxides: Conversion to allylic alcohols with high stereofidelity.

-

Diastereoselective Acetal Cleavage: Precise differentiation between acetal oxygens in chiral acetals.

Mechanistic Principles: The "Push-Pull" Effect

The efficacy of Et₂AlI arises from the Hard-Soft Acid-Base (HSAB) mismatch within the reagent itself.

-

The "Pull" (Lewis Acid): The Aluminum (Al) center is a hard Lewis acid, coordinating strongly to hard bases like oxygen (epoxides, acetals, carbonyls).

-

The "Push" (Nucleophile): The Iodide (I⁻) is a soft, excellent nucleophile and a good leaving group.

Upon coordination to an epoxide oxygen, the Al–I bond is weakened, positioning the iodide for an intramolecular or tight-ion-pair nucleophilic attack. This concerted mechanism often overrides inherent steric bias, leading to unique regioselectivity (e.g., anti-Markovnikov opening) and preservation of stereochemistry (inversion).

Figure 1: Mechanistic pathway of Et₂AlI-mediated epoxide activation. The iodide attacks the activated complex, typically resulting in Walden inversion.

Preparation Protocol: In Situ Generation

Et₂AlI is pyrophoric and unstable over long storage. The industry-standard method is in situ generation from Triethylaluminum (Et₃Al) and Iodine (I₂). This method is safer and ensures reagent activity.

Reagents Required[1][2][3][4][5][6][7][8][9][10]

-

Triethylaluminum (Et₃Al): 1.0 M solution in Hexane or Toluene (Commercial).

-

Iodine (I₂): Resublimed crystals (Solid).

-

Solvent: Anhydrous Toluene or Benzene (THF is generally avoided as it coordinates too strongly to Al).

Step-by-Step Procedure

-

Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Solvent & Iodine: Charge the flask with anhydrous Toluene and Iodine (I₂).

-

Stoichiometry: Use a 1:1 molar ratio of Et₃Al to I₂.[1]

-

-

Addition: Cool the iodine suspension to 0°C. Add the Et₃Al solution dropwise via syringe.

-

Observation: The violet color of iodine will fade as the reaction proceeds.[2]

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1–2 hours.

-

Endpoint: The solution should become colorless or pale yellow, indicating the consumption of iodine and formation of Et₂AlI.

-

Reaction:

(Note: This stoichiometry is an approximation; often EtI is a byproduct, but the 1:1 mix effectively yields the active Et₂AlI species).

-

Safety Note: This reaction is exothermic.[3] Et₃Al is pyrophoric. All transfers must use cannula or gas-tight syringe techniques under positive inert gas pressure.

Protocol: Diastereoselective Epoxide Ring-Opening

This protocol describes the opening of a chiral epoxide to an iodohydrin, a common intermediate in the synthesis of chiral allylic alcohols or amino alcohols.

Experimental Conditions

-

Substrate: 1.0 equiv (e.g., Cyclohexene oxide derivative).

-

Reagent: 1.2 – 1.5 equiv Et₂AlI (prepared in situ).

-